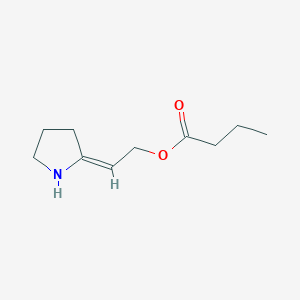![molecular formula C16H15IN2OS B12902379 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)- CAS No. 819863-79-1](/img/structure/B12902379.png)
1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic electronics. The presence of the tert-butyl group and the iodothiophene moiety contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This is usually done via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Iodination of the thiophene ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling reactions: The iodothiophene moiety can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Materials science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: The compound may serve as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Organic electronics: Its unique structure makes it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
作用機序
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In materials science, its electronic properties are crucial for its function in devices. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-(tert-Butyl)phenyl)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
The presence of the tert-butyl group and the iodothiophene moiety in 2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole gives it unique steric and electronic properties compared to similar compounds. These properties can influence its reactivity and suitability for specific applications, making it a valuable compound in various fields of research.
特性
CAS番号 |
819863-79-1 |
|---|---|
分子式 |
C16H15IN2OS |
分子量 |
410.3 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H15IN2OS/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(20-14)12-8-9-13(17)21-12/h4-9H,1-3H3 |
InChIキー |
JAQCJFFBYFARLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(S3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


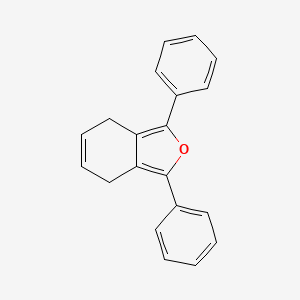

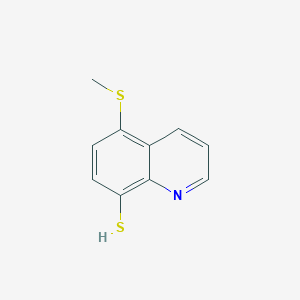
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

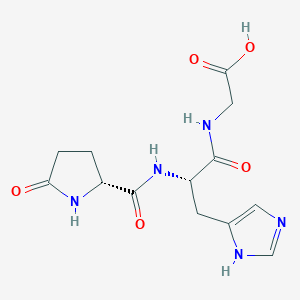
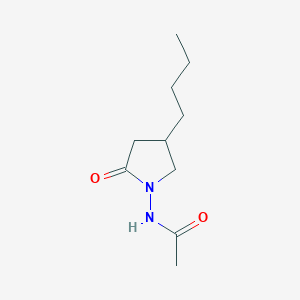
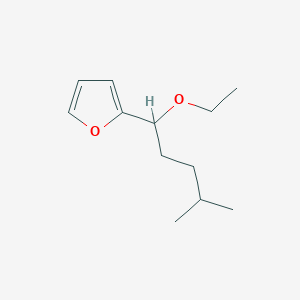
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
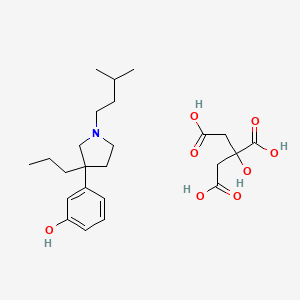
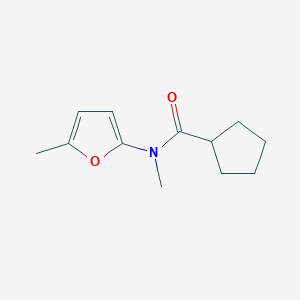
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
